Z-Arg-Arg-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H36N10O6 |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C26H36N10O6/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32)/t20-,21-/m0/s1 |

InChI Key |

UMXUPKWQORIVFR-SFTDATJTSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Z-Arg-Arg-pNA Assay: A Technical Guide to a Versatile Colorimetric Method

For Immediate Release

Abstract

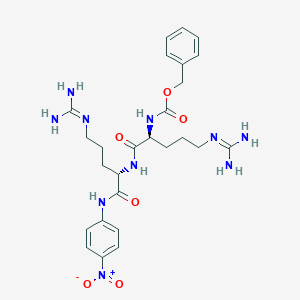

The Z-Arg-Arg-pNA (Nα-Cbz-L-arginyl-L-arginine p-nitroanilide) assay is a robust and widely utilized colorimetric method for the detection and quantification of certain protease activities. This technique is predicated on the enzymatic hydrolysis of the synthetic peptide substrate, this compound, by proteases that exhibit specificity for arginine residues. Cleavage of the substrate releases the chromogenic molecule p-nitroaniline (pNA), which imparts a yellow color to the solution. The intensity of this color, directly proportional to the amount of pNA released, can be quantified spectrophotometrically, thus providing a measure of enzyme activity. This guide provides an in-depth overview of the assay's core principles, detailed experimental protocols, relevant quantitative data, and its application in studying biological pathways.

Core Principle of the this compound Assay

The fundamental principle of this assay lies in the enzymatic cleavage of a specific bond within the this compound substrate. Many proteases, particularly those with trypsin-like activity, recognize and cleave peptide bonds C-terminal to arginine residues. In this assay, the enzyme hydrolyzes the amide bond between the arginine residue and the p-nitroaniline moiety. The liberation of free p-nitroaniline, a molecule with a distinct yellow color, allows for the continuous monitoring of the enzymatic reaction. The rate of pNA formation, measured as an increase in absorbance at or near 405-410 nm, is directly proportional to the enzymatic activity under appropriate conditions.[1]

Caption: Principle of the this compound colorimetric assay.

Quantitative Data

The efficiency and specificity of the this compound assay are dependent on the specific protease being investigated. The following table summarizes key quantitative parameters for p-nitroaniline and the substrate itself.

| Parameter | Value | Notes |

| p-Nitroaniline (pNA) | ||

| Molar Absorptivity (ε) | ~8,800 M⁻¹cm⁻¹ at 410 nm[1] | Can vary slightly with buffer conditions. |

| Molecular Weight | 138.12 g/mol [2] | |

| Absorbance Maximum (λmax) | ~380 nm in water[3] | Assay is typically read at 405-410 nm to minimize substrate absorbance.[1] |

| This compound | ||

| Molecular Weight | 584.28 g/mol (as HCl salt)[4] | |

| Purity | Typically >95%[4] |

Experimental Protocol: A General Guideline

This protocol provides a general framework for performing a this compound assay. Optimal conditions, such as buffer pH, temperature, and substrate concentration, should be determined empirically for each specific enzyme.

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., 50 mM Potassium Phosphate, pH 7.5).[5]

-

Enzyme Solution: Dissolve the protease in cold assay buffer to a desired stock concentration. Prepare serial dilutions as needed.

-

Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or water, depending on the salt form) to create a concentrated stock solution (e.g., 10 mM). Store protected from light.

-

Stopping Reagent (Optional): For endpoint assays, a stopping reagent like 30% acetic acid can be used to quench the reaction.

2. Assay Procedure (96-well plate format):

-

Pre-incubation: Add a defined volume of assay buffer and enzyme solution to each well of a microplate. Include a "blank" or "no-enzyme" control for each sample. Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[5]

-

Initiate Reaction: Add a specific volume of the this compound substrate solution to each well to start the reaction. The final substrate concentration should be optimized based on the enzyme's kinetic properties (typically around the Km value).

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the reaction temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a specified period (e.g., 10-30 minutes).

-

Endpoint Measurement (Alternative): If a kinetic reading is not possible, incubate the reaction for a fixed time (e.g., 30 minutes). Stop the reaction by adding the stopping reagent. Read the final absorbance at 405 nm.

3. Data Analysis:

-

Calculate the Rate of Reaction: For kinetic assays, determine the rate of change in absorbance over time (ΔAbs/min) from the linear portion of the reaction curve.

-

Correct for Blank: Subtract the rate of the "no-enzyme" blank from the sample rates.

-

Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of pNA production.

Activity (mol/min) = (ΔAbs/min) / (ε × l)

Where:

-

ε is the molar absorptivity of pNA (~8,800 M⁻¹cm⁻¹)

-

l is the path length of the sample in cm (for a 96-well plate, this is dependent on the volume and needs to be calibrated or calculated).

-

Caption: General experimental workflow for the this compound assay.

Biological Relevance and Signaling Pathways

The this compound substrate is not specific to a single enzyme but is cleaved by a range of proteases that prefer arginine at the P1 cleavage site. Notable examples include cathepsins and plasma kallikrein.[6][7][8]

Plasma Kallikrein and the Coagulation Cascade:

Plasma kallikrein is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation, also known as the contact activation pathway.[9] Upon contact with negatively charged surfaces, Factor XII is activated to Factor XIIa. Factor XIIa then cleaves prekallikrein to form active plasma kallikrein.[10] Kallikrein, in a positive feedback loop, can further activate more Factor XII.[10]

Traditionally, the role of kallikrein in coagulation was thought to be primarily mediated through its activation of Factor XII, which in turn activates Factor XI. However, recent evidence has revealed a direct, Factor XI-independent role for plasma kallikrein in activating Factor IX.[11][12][13] This finding highlights a novel branch of the intrinsic coagulation pathway and underscores the complexity of hemostasis. The this compound assay can be a valuable tool for studying the activity of plasma kallikrein and for screening potential inhibitors that could modulate the coagulation cascade.

Caption: Role of Plasma Kallikrein in the intrinsic coagulation cascade.

Applications in Research and Drug Development

The simplicity and reliability of the this compound assay make it a valuable tool in various research and development settings:

-

Enzyme Characterization: Determining the kinetic parameters (Km and Vmax) of proteases.

-

High-Throughput Screening (HTS): Screening large compound libraries for potential protease inhibitors.

-

Quality Control: Assessing the activity and purity of enzyme preparations.

-

Diagnostic Research: Investigating the role of specific proteases in disease states.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. This compound (Cathepsin B substrate) (Echelon Product Code: 866-27 25MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 5. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 9. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 13. ahajournals.org [ahajournals.org]

The Specificity of Z-Arg-Arg-pNA: A Technical Guide for Researchers

An In-depth Technical Guide on the Chromogenic Substrate Z-Arg-Arg-pNA for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed overview of the chromogenic substrate this compound, its enzymatic specificity, kinetic parameters, and its application in protease activity assays. It is designed to equip researchers and professionals in drug development with the necessary information to effectively utilize this substrate in their work.

Introduction to this compound as a Protease Substrate

Nα-Benzyloxycarbonyl-L-arginyl-L-arginine-p-nitroanilide, commonly abbreviated as this compound, is a synthetic chromogenic substrate used to detect and quantify the activity of specific proteases. Its molecular structure consists of a dipeptide sequence of two arginine residues. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is linked to a p-nitroanilide (pNA) molecule.

The utility of this compound in enzymatic assays is based on a straightforward colorimetric principle. When a protease specifically recognizes and cleaves the amide bond between the C-terminal arginine and the pNA group, it releases p-nitroaniline. This product imparts a yellow color to the solution, which can be quantitatively measured by a spectrophotometer at a wavelength of approximately 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under specific conditions.

Enzyme Specificity: Proteases that Cleave this compound

The di-arginine sequence of this compound makes it a target for proteases that exhibit a preference for cleaving peptide bonds C-terminal to basic amino acid residues, particularly arginine. This specificity profile encompasses enzymes from two major classes: trypsin-like serine proteases and certain cysteine proteases.

Trypsin-like Serine Proteases

This is the primary class of enzymes assayed using this compound. These proteases share a conserved catalytic triad (Ser-His-Asp) and a substrate-binding pocket (the S1 pocket) that contains an aspartic acid residue at its base. This negatively charged residue electrostatically interacts with the positively charged side chains of arginine or lysine in the substrate, thereby determining the enzyme's specificity.

-

Kallikreins: This group of serine proteases plays crucial roles in various physiological processes, including the regulation of blood pressure. Plasma kallikrein, for instance, preferentially cleaves substrates after arginine residues and can be assayed using arginine-containing pNA substrates.

-

Urokinase (uPA): Urokinase-type plasminogen activator is a key enzyme in fibrinolysis and extracellular matrix remodeling. It activates plasminogen to plasmin by cleaving an Arg-Val bond. Its substrate preference for arginine makes this compound a suitable, albeit not the most specific, substrate for measuring its activity.

-

Trypsin: As the archetypal trypsin-like serine protease, trypsin is well-known for its high specificity in cleaving peptide chains at the carboxyl side of lysine and arginine residues.

Cysteine Proteases

While primarily used for serine proteases, this compound is also a well-documented substrate for certain cysteine proteases, most notably Cathepsin B.

-

Cathepsin B: This is a lysosomal cysteine protease that plays a significant role in intracellular protein degradation.[1][2][3] Under pathological conditions such as cancer, its expression and localization can be altered, leading to its involvement in tumor invasion and metastasis.[4][5] Cathepsin B can function as both an endopeptidase and a dipeptidyl carboxypeptidase. Its ability to cleave this compound makes this substrate useful for monitoring its activity, although studies with fluorogenic analogues suggest the catalytic efficiency for an Arg-Arg sequence is relatively low compared to other substrates.[6]

Quantitative Analysis of Substrate Specificity

The efficiency with which an enzyme cleaves a substrate is quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (K_m_) and the catalytic rate constant (k_cat_). K_m_ reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_) and is an inverse measure of the substrate's binding affinity. k_cat_ represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio k_cat_/K_m_ is a measure of the enzyme's catalytic efficiency.

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | pH | Comments |

| Human Cathepsin B | Z-Arg-Arg-AMC | 170 ± 20 | 0.43 ± 0.02 | 2,500 | 7.2 | Data for fluorogenic analogue; indicates low catalytic efficiency.[6] |

| Human Cathepsin B | Z-Arg-Arg-AMC | 130 ± 10 | 1.8 ± 0.04 | 14,000 | 4.6 | Activity is higher at acidic pH, consistent with its lysosomal origin.[6] |

| Bovine Trypsin | Bz-Arg-pNA | 15.6 | 0.081 | 5,192 | 8.2 | Data for a similar single-arginine substrate.[7] |

Detailed Experimental Protocol for this compound Assay

This section provides a generalized protocol for determining protease activity using this compound. It is crucial to optimize specific parameters such as enzyme and substrate concentrations, pH, and incubation time for each specific enzyme and experimental setup.

Reagent Preparation

-

Assay Buffer: The choice of buffer is critical and depends on the optimal pH for the enzyme of interest.

-

For trypsin-like serine proteases (e.g., trypsin, urokinase), a common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl_2_.

-

For Cathepsin B, an acidic buffer such as 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT (or another reducing agent like L-cysteine) is recommended to maintain the active site cysteine in a reduced state.

-

-

Substrate Stock Solution: Prepare a 10-20 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store this solution in aliquots at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., the assay buffer without substrate). The concentration should be determined empirically to ensure a linear rate of pNA release during the assay period. Dilute the enzyme to the final working concentration in assay buffer just before use.

-

Stop Solution (Optional): A 30% (v/v) solution of acetic acid in water can be used to stop the enzymatic reaction for endpoint assays.

Assay Procedure (96-well plate format)

-

Plate Setup: Add 180 μL of assay buffer to the wells of a clear, flat-bottom 96-well microplate.

-

Enzyme Addition: Add 10 μL of the diluted enzyme solution to the appropriate wells. Include wells with buffer only (no enzyme) to serve as a substrate blank.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate Reaction: Start the reaction by adding 10 μL of the this compound stock solution to all wells, resulting in a final volume of 200 μL. The final substrate concentration should typically be around the K_m_ value, but may need optimization.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the reaction temperature. Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.

-

Endpoint Measurement (Alternative): If a kinetic plate reader is not available, incubate the reaction mixture for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 μL of the stop solution. Read the final absorbance at 405 nm.

Data Analysis

-

Calculate the Rate of Reaction: For kinetic assays, determine the rate of change in absorbance over time (ΔOD/min) from the linear portion of the reaction curve.

-

Correct for Blank: Subtract the rate obtained from the substrate blank wells from the rates of the enzyme-containing wells.

-

Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of product formation. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is typically ~10,000 M⁻¹cm⁻¹. The activity is often expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 μmol of substrate per minute.

Visualizations of Pathways and Workflows

Principle of the Chromogenic Assay

Caption: Logical workflow of the this compound chromogenic assay.

General Experimental Workflow

Caption: Standard experimental workflow for a protease kinetic assay.

uPA/uPAR Signaling in Cell Invasion

The urokinase (uPA) system is deeply involved in cancer cell invasion and metastasis. This pathway highlights how uPA's proteolytic activity initiates a cascade that degrades the extracellular matrix (ECM).

Caption: uPA/uPAR signaling cascade in extracellular matrix degradation.[8][9][10]

Cathepsin B in Cancer Progression

Secreted Cathepsin B can participate in a proteolytic cascade outside the cell, contributing to the breakdown of the ECM and facilitating tumor cell invasion.

Caption: Role of secreted Cathepsin B in the tumor microenvironment.[5][11][12]

References

- 1. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 2. This compound (Cathepsin B substrate) (Echelon Product Code: 866-27 25MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 11. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Z-Arg-Arg-pNA

An In-depth Examination of the Chromogenic Substrate N-α-Benzyloxycarbonyl-L-Arginyl-L-Arginine p-Nitroanilide

This technical guide provides a comprehensive overview of Z-Arg-Arg-pNA (N-α-Benzyloxycarbonyl-L-Arginyl-L-Arginine p-Nitroanilide), a widely utilized chromogenic substrate in biochemical and drug discovery research. Tailored for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, and enzymatic applications of this compound. It includes detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.

Core Concepts: Chemical Structure and Properties

This compound is a synthetic dipeptide derivative designed as a specific substrate for certain serine and cysteine proteases. Its molecular structure consists of two consecutive L-arginine residues, a benzyloxycarbonyl (Z) protecting group at the N-terminus, and a p-nitroanilide (pNA) group at the C-terminus. The presence of the di-arginine sequence confers specificity for enzymes that recognize and cleave at basic amino acid residues.

The fundamental principle of its use lies in the enzymatic hydrolysis of the amide bond between the C-terminal arginine and the p-nitroanilide moiety. This cleavage event liberates p-nitroaniline, a yellow chromophore that can be quantified spectrophotometrically, typically by measuring its absorbance at 405 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity under appropriate assay conditions.

Physicochemical and Structural Data

The key properties of this compound and its resulting chromophore are summarized below for easy reference.

| Property | Value | Citation(s) |

| Full Chemical Name | N-α-Benzyloxycarbonyl-L-Arginyl-L-Arginine p-Nitroanilide | |

| Synonyms | This compound, Z-RR-pNA | [1] |

| Molecular Formula | C₂₆H₃₆N₁₀O₆ | [2] |

| Molecular Weight | 584.63 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Storage Conditions | Powder: -20°C (1 year) or -80°C (2 years) for long-term stability. | [2] |

| Solubility | Soluble in DMSO (up to 100 mg/mL) | [2] |

| Enzyme Specificity | Cathepsin B, Trypsin, Stem Bromelain | [1][2] |

| Chromophore | p-Nitroaniline (pNA) | [3][4] |

| Absorbance Maximum (λmax) | 405 nm (for released p-nitroaniline) | [3][4] |

| Molar Extinction Coefficient (ε) | Varies with buffer composition; ~10,500 M⁻¹cm⁻¹ is a common value. |

Note: The molar extinction coefficient of p-nitroaniline is sensitive to the ionic strength and composition of the solution. It is recommended to determine this value for the specific buffer conditions used or to use a standard curve.[5]

Mechanism of Action and Enzymatic Hydrolysis

This compound is primarily recognized by endopeptidases that cleave peptide bonds on the carboxyl side of arginine residues. The workflow of this enzymatic reaction is a straightforward hydrolytic cleavage.

Upon binding of the substrate to the enzyme's active site, a nucleophilic attack on the carbonyl carbon of the peptide bond linking the second arginine to p-nitroaniline is initiated. This leads to the cleavage of the amide bond and the subsequent release of the Z-Arg-Arg dipeptide and the p-nitroaniline molecule.

Experimental Protocols

The following section provides a generalized protocol for a protease activity assay using this compound. This protocol should be optimized for the specific enzyme and experimental conditions.

General Assay Workflow

The process for measuring enzyme kinetics with this compound follows a standard procedure of reagent preparation, reaction initiation, and data acquisition.

Detailed Methodology for Trypsin Activity Assay

This protocol is adapted from standard biochemical procedures for measuring trypsin activity.

1. Materials and Reagents:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Trypsin (e.g., bovine pancreas trypsin)

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

-

Microplate reader capable of reading absorbance at 405 nm

-

96-well clear, flat-bottom microplates

-

Incubator or heated plate reader set to 37°C

2. Reagent Preparation:

-

Substrate Stock Solution (10 mM): Dissolve 5.85 mg of this compound in 1 mL of DMSO. Store at -20°C.

-

Enzyme Stock Solution (1 mg/mL): Dissolve trypsin in the assay buffer. Prepare fresh dilutions to the desired working concentration just before use.

-

Assay Buffer: Prepare and adjust the pH to 8.0 at the desired reaction temperature.

3. Assay Procedure:

-

Add 80 µL of Assay Buffer to each well of a 96-well plate.

-

Add 10 µL of the substrate working solution to each well. For a final concentration of 100 µM in a 100 µL reaction volume, the working solution should be 1 mM (a 1:10 dilution of the stock in assay buffer).

-

Include control wells:

-

No-Enzyme Control: Add 10 µL of Assay Buffer instead of the enzyme solution.

-

Substrate Blank: Contains only Assay Buffer and substrate.

-

-

Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to temperature.

-

Initiate the reaction by adding 10 µL of the enzyme solution to each well.

-

Immediately place the plate in the microplate reader (pre-heated to 37°C).

-

Measure the absorbance at 405 nm every minute for 15-30 minutes.

4. Data Analysis:

-

Determine the rate of reaction (V₀) in mOD/min from the linear portion of the absorbance vs. time curve.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (ΔAbs/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

-

Where ε is the molar extinction coefficient of pNA (e.g., 10,500 M⁻¹cm⁻¹).

-

Quantitative Data: Enzyme Kinetics

The kinetic parameters Kₘ and kcat provide valuable information about the efficiency and affinity of an enzyme for a particular substrate. While specific values can vary with experimental conditions (pH, temperature, buffer composition), published data offers a baseline for comparison. For instance, studies on related substrates like Nα-Benzoyl-L-arginine p-nitroanilide (Bz-Arg-pNA) with bovine trypsin at pH 8.2 have reported a Kₘ value of 1.56 x 10⁻⁵ M and a kcat of 0.081 s⁻¹.[6] Another study focusing on the hydrolysis of Z-Lys-pNA by trypsin determined a (kcat/Kₘ)max of 1391 M⁻¹·s⁻¹.[7] For the substrate this compound with the cysteine protease EhCP1, a Kₘ of 57.1 µM has been reported.[8]

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | pH | Citation(s) |

| Bovine Trypsin | Bz-Arg-pNA | 15.6 | 0.081 | 5192 | 8.2 | [6] |

| Trypsin | Z-Lys-pNA | - | - | 1391 | ~6.8 | [7] |

| EhCP1 | This compound | 57.1 | - | - | 6.5 | [8] |

Note: Data for different substrates are provided for comparative context. Researchers should determine kinetic parameters for this compound under their specific assay conditions.

Conclusion

This compound is a robust and reliable tool for the characterization of proteases like Cathepsin B and trypsin. Its utility in high-throughput screening and detailed kinetic analysis makes it an invaluable asset in both basic research and drug development. By understanding its chemical properties and adhering to optimized experimental protocols, researchers can generate precise and reproducible data on enzyme activity.

References

- 1. Bachem this compound · 2 HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 4. This compound (Cathepsin B substrate) (Echelon Product Code: 866-27 25MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Detecting Cysteine Protease Activity with Z-Arg-Arg-pNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of the chromogenic substrate Z-Arg-Arg-pNA for the detection and characterization of cysteine protease activity. This document outlines the core principles of the assay, detailed experimental protocols, and data interpretation, with a focus on providing practical information for researchers in academia and industry.

Introduction to this compound and Cysteine Proteases

This compound (Nα-Cbz-L-arginyl-L-arginine-p-nitroanilide) is a synthetic peptide substrate commonly employed for the colorimetric detection of certain cysteine protease activities. The fundamental principle of this assay lies in the enzymatic cleavage of the amide bond between the dipeptide (Arg-Arg) and the p-nitroaniline (pNA) moiety. This cleavage releases the yellow chromophore, p-nitroaniline, which can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under appropriate assay conditions.

Cysteine proteases are a large family of enzymes that play crucial roles in a myriad of physiological and pathological processes, including protein turnover, apoptosis, immune responses, and neurodegenerative diseases.[1][2] Key members of this family include cathepsins, caspases, and plant-derived proteases like papain and bromelain. Due to their involvement in disease pathogenesis, cysteine proteases are significant targets for drug discovery and development.

Mechanism of Action and Substrate Specificity

The enzymatic activity of cysteine proteases relies on a catalytic dyad or triad, featuring a nucleophilic cysteine residue in the active site. The reaction mechanism involves the nucleophilic attack of the cysteine thiol on the carbonyl carbon of the scissile peptide bond in the substrate, leading to the formation of a covalent acyl-enzyme intermediate and the release of the C-terminal part of the substrate (in this case, pNA). Subsequently, the acyl-enzyme intermediate is hydrolyzed to release the N-terminal part of the substrate and regenerate the free enzyme.

It is crucial to note that while this compound is widely used as a substrate for Cathepsin B , it is not entirely specific. Studies on the fluorogenic analogue, Z-Arg-Arg-AMC, have shown that it is also cleaved by Cathepsin L and Cathepsin V .[1] Therefore, when working with complex biological samples, it is essential to consider the potential contribution of other proteases to the observed activity and to use specific inhibitors to dissect the activity of the enzyme of interest. This compound is also a known substrate for the plant cysteine protease, stem bromelain .[3]

Conversely, this compound is not a suitable substrate for caspases . Caspases exhibit a stringent specificity for an aspartic acid (Asp) residue at the P1 position of their substrates.[4]

Quantitative Data on Enzyme Kinetics

The efficiency of a protease towards a specific substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme.

Table 1: Kinetic Parameters of Cysteine Proteases with Arginine-Containing Substrates

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Notes |

| Human Cathepsin B | Z-Arg-Arg-AMC | 160 | 0.05 | 3.1 x 102 | 7.2 | Data for the fluorogenic analog.[5] |

| Human Cathepsin B | Z-Arg-Arg-AMC | 210 | 0.004 | 1.9 x 101 | 4.6 | Data for the fluorogenic analog.[5] |

| Recombinant Stem Bromelain | This compound | 290 | 8.24 | 2.84 x 104 | 8.0 | [6] |

Experimental Protocols

General Assay Principle

The following diagram illustrates the basic workflow for a cysteine protease activity assay using this compound.

Detailed Protocol for Cathepsin B Activity Assay

This protocol is adapted from established methods for cathepsin assays.

Materials:

-

Purified human Cathepsin B

-

This compound (stock solution in DMSO)

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 6.0

-

Activation Solution: 10 mM Dithiothreitol (DTT) in Assay Buffer (prepare fresh)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Enzyme Activation: Prepare an activated enzyme solution by diluting the purified Cathepsin B in Activation Solution to the desired final concentration. Incubate for 10-15 minutes at 37°C to ensure the active site cysteine is reduced.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

x µL of Assay Buffer

-

y µL of activated Cathepsin B solution

-

For inhibitor studies, add the inhibitor at this step and pre-incubate with the enzyme.

-

-

Reaction Initiation: To start the reaction, add z µL of the this compound substrate solution to each well. The final volume in each well should be consistent (e.g., 200 µL). The final substrate concentration typically ranges from 50 to 200 µM.

-

Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Data Analysis:

-

Determine the rate of the reaction (V0) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs405nm/min).

-

Convert the rate to moles of pNA released per minute using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of pNA at 405 nm is approximately 10,500 M-1cm-1. The path length (l) for a 200 µL reaction volume in a standard 96-well plate is typically around 0.5 cm.

-

Detailed Protocol for Stem Bromelain Activity Assay

This protocol is based on kinetic studies of recombinant stem bromelain.[6]

Materials:

-

Purified stem bromelain

-

This compound (stock solution in DMSO)

-

Assay Buffer: 0.1 M Sodium Phosphate, pH 8.0

-

Activation Solution: 5 mM L-cysteine in Assay Buffer (prepare fresh)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Prepare an activated enzyme solution by dissolving stem bromelain in the Activation Solution.

-

Assay Setup: In a microplate well, combine the activated enzyme solution with Assay Buffer.

-

Reaction Initiation: Add the this compound substrate to a final concentration of approximately 0.3 mM.

-

Measurement: Monitor the increase in absorbance at 405 nm at a constant temperature (e.g., 37°C or 45°C).

-

Data Analysis: Calculate the enzyme activity as described for the Cathepsin B assay.

Visualization of Signaling Pathways

Enzymatic Cleavage of this compound

The following diagram illustrates the cleavage of this compound by a cysteine protease.

Apoptosis Signaling Pathway

Caspases, a family of cysteine proteases, are central to the execution of apoptosis. The following diagram depicts a simplified overview of the intrinsic and extrinsic apoptosis pathways.

Cathepsin B in Alzheimer's Disease

Cathepsin B is implicated in the pathogenesis of Alzheimer's disease through its involvement in the processing of amyloid precursor protein (APP).

Inhibitor Studies

Specific inhibitors are invaluable tools for confirming the identity of the protease responsible for this compound cleavage in a sample and for drug discovery efforts.

Table 2: Examples of Cysteine Protease Inhibitors

| Inhibitor | Target Protease(s) | Type of Inhibition | Typical Concentration | Reference |

| E-64 | Pan-cysteine protease | Irreversible | 1-10 µM | [6] |

| CA-074 | Cathepsin B (selective) | Irreversible | 1-10 µM | [7] |

| Leupeptin | Serine and Cysteine Proteases | Reversible | 1-100 µM | |

| Cystatin C | Cysteine Proteases | Reversible | Varies |

Note: The effectiveness of an inhibitor should be determined empirically for each experimental system by generating a dose-response curve to calculate the IC50 value.

Conclusion

This compound is a convenient and widely used chromogenic substrate for monitoring the activity of certain cysteine proteases, particularly Cathepsin B and stem bromelain. However, researchers must be mindful of its lack of absolute specificity and employ appropriate controls, such as specific inhibitors, to ensure accurate interpretation of results. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in cysteine protease research and drug development.

References

- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bachem this compound · 2 HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. scirp.org [scirp.org]

- 7. AID 1168921 - Inhibition of human cathepsin B using this compound chromogenic substrate fluorogenic substrate incubated for 30 mins - PubChem [pubchem.ncbi.nlm.nih.gov]

Z-Arg-Arg-pNA: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Arg-Arg-pNA (Nα-Carbobenzoxy-L-arginyl-L-arginine-p-nitroanilide) is a widely utilized chromogenic substrate for a variety of proteases, most notably Cathepsin B. Its application in enzymatic assays is fundamental for screening potential inhibitors and for studying enzyme kinetics. The integrity of this compound is paramount for obtaining accurate and reproducible experimental results. This technical guide provides an in-depth overview of the stability and optimal storage conditions for this compound, supplemented with experimental protocols and logical workflows to ensure its proper handling and use.

Data Presentation: Storage and Stability Recommendations

The stability of this compound is dependent on its physical state (powder vs. solution), storage temperature, and the solvent used. The following tables summarize the recommended storage conditions based on supplier information and general best practices for peptide-based reagents.

Table 1: Recommended Storage Conditions for Solid this compound

| Storage Temperature | Duration | Notes |

| -20°C or below | Up to 2 years | Recommended for long-term storage.[1][2][3] |

| < -15°C | Not specified | A common recommendation for maintaining stability.[4][5] |

| -80°C | Up to 2 years | Ideal for ensuring maximal long-term stability.[1] |

Table 2: Recommended Storage Conditions for this compound Stock Solutions

| Storage Temperature | Duration | Solvent | Notes |

| -20°C | Up to 1 month | DMSO or other appropriate organic solvents | Aliquoting is crucial to avoid repeated freeze-thaw cycles.[1] |

| -80°C | Up to 6 months | DMSO or other appropriate organic solvents | Recommended for longer-term storage of solutions.[1] |

Factors Influencing this compound Stability

Several factors can influence the chemical stability of this compound, leading to its degradation and compromising experimental outcomes.

-

Temperature: As with most chemical reagents, higher temperatures accelerate degradation. Therefore, it is imperative to store both solid and solution forms of this compound at low temperatures. Solutions should be thawed on ice and used promptly.

-

Solvent: this compound is typically dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) before being diluted in aqueous buffers for enzymatic assays. The stability of this compound in DMSO is generally good at low temperatures. However, the long-term stability in aqueous buffers at room temperature is expected to be limited due to potential hydrolysis. It is best practice to prepare fresh dilutions in aqueous buffers for each experiment.

-

Light: While not extensively documented for this compound specifically, chromogenic compounds can be sensitive to light. It is advisable to store solutions in amber vials or protected from light to prevent any potential photodegradation.

-

Repeated Freeze-Thaw Cycles: This can lead to the degradation of the peptide. Aliquoting stock solutions into single-use volumes is a critical step to maintain the integrity of the reagent.[1]

Experimental Protocols

Protocol for Assessing this compound Stability (Non-Enzymatic)

This protocol provides a framework for evaluating the stability of this compound under various conditions.

1. Materials:

- This compound

- DMSO (anhydrous)

- Aqueous buffers of different pH values (e.g., pH 5, 7, 9)

- Constant temperature incubators or water baths

- Spectrophotometer capable of reading absorbance at 405 nm

- HPLC system (for more detailed analysis)

2. Procedure:

- Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

- Working Solution Preparation: Dilute the stock solution to a final concentration in the different aqueous buffers to be tested.

- Incubation: Aliquot the working solutions into separate tubes for each time point and condition (e.g., different temperatures). Incubate the tubes under the desired conditions.

- Sample Analysis (Spectrophotometric): At each time point, measure the absorbance of the solution at 405 nm. An increase in absorbance indicates the release of p-nitroaniline and thus degradation of the substrate.

- Sample Analysis (HPLC - Optional): For a more quantitative analysis of degradation products, inject the samples into an HPLC system. This can separate the intact substrate from p-nitroaniline and other potential degradation products.

- Data Analysis: Plot the concentration of intact this compound or the amount of p-nitroaniline released over time to determine the degradation rate under each condition.

Protocol for Enzymatic Assay using this compound (Example: Cathepsin B)

This protocol outlines a typical enzymatic assay to measure Cathepsin B activity.

1. Materials:

- This compound

- Cathepsin B (purified enzyme)

- Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 6.8)

- Activation Buffer (Assay buffer containing a reducing agent like 2 mM DTT or L-cysteine)

- DMSO

- 96-well microplate

- Microplate reader capable of measuring absorbance at 405 nm

2. Procedure:

- Substrate Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration in the Assay Buffer.

- Enzyme Activation: Pre-incubate the Cathepsin B enzyme in the Activation Buffer to ensure the active site cysteine is reduced.

- Assay Initiation: In a 96-well plate, add the activated enzyme solution. To initiate the reaction, add the this compound working solution.

- Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature and measure the absorbance at 405 nm at regular intervals.

- Data Analysis: The rate of increase in absorbance is proportional to the enzyme activity. Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time curve.

Mandatory Visualizations

Caption: Workflow for a typical enzymatic assay using this compound.

Caption: Key factors influencing the stability of this compound.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and drug development. As a solid, it should be stored at -20°C or below for long-term stability. Stock solutions in DMSO are best stored at -80°C and should be aliquoted to prevent degradation from repeated freeze-thaw cycles. When preparing for assays, fresh dilutions in aqueous buffers should be used. By adhering to these guidelines and understanding the factors that influence its stability, researchers can ensure the reliability and accuracy of their experimental data.

References

- 1. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 3. Bachem this compound · 2 HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. shop.bachem.com [shop.bachem.com]

Z-Arg-Arg-pNA: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing the chromogenic substrate Z-Arg-Arg-pNA. This document provides detailed information on suppliers, purity specifications, experimental protocols for its use in Cathepsin B activity assays, and an overview of the pertinent signaling pathways.

Supplier and Purity Information

The selection of a high-purity this compound substrate is critical for obtaining accurate and reproducible results in enzymatic assays. Several reputable suppliers offer this product, with purity levels typically exceeding 95%. Below is a summary of key suppliers and their product specifications.

| Supplier | Product Name | Purity | CAS Number | Molecular Weight |

| Echelon Biosciences | This compound (Cathepsin B substrate) | >96% | 201807-90-1 | 584.28 g/mol (as HCl salt) |

| MoBiTec (distributor for Echelon) | This compound (Cathepsin B substrate) | 96%[1] | 201807-90-1 | 584.28 g/mol (as HCl salt)[1] |

| Bachem (via Fisher Scientific) | This compound · 2 HCl | Not specified | 201807-90-1 | 657.56 g/mol (as 2HCl salt)[2] |

| MedChemExpress | This compound | Not specified | Not specified | Not specified |

Cathepsin B: The Primary Target of this compound

This compound is a chromogenic substrate primarily used to measure the activity of Cathepsin B, a lysosomal cysteine protease.[1][3] Cathepsin B plays a crucial role in intracellular protein degradation and is involved in a variety of physiological and pathological processes.[4]

The enzymatic assay is based on the cleavage of the peptide bond between Arginine and the p-nitroaniline (pNA) moiety by Cathepsin B. The release of free pNA results in a yellow color that can be quantified by measuring the absorbance at 405 nm. The intensity of the color is directly proportional to the enzymatic activity.[1][3]

Cathepsin B Signaling Pathways

Cathepsin B is synthesized as an inactive proenzyme and requires proteolytic processing for activation.[5] This activation can occur through auto-activation or by other proteases such as cathepsin D.[6] Once activated, Cathepsin B is involved in numerous signaling pathways, making it a key target in various disease models.

Cathepsin B Activation and Downstream Effects

The activation of pro-cathepsin B to its mature, active form is a critical regulatory step. This process can be initiated by various stimuli and leads to the modulation of several downstream signaling cascades.

Caption: Overview of Cathepsin B activation and its major downstream signaling pathways.

Role of Cathepsin B in Apoptosis

Cathepsin B, when released from the lysosome into the cytoplasm, can initiate the mitochondrial pathway of apoptosis. It does so by cleaving the pro-apoptotic protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of caspases.

Caption: The role of cytoplasmic Cathepsin B in initiating the mitochondrial apoptosis pathway.

Experimental Protocol: Cathepsin B Activity Assay

The following is an adapted protocol for a colorimetric Cathepsin B activity assay using this compound. This protocol is based on established methods for similar protease assays and should be optimized for specific experimental conditions.

Materials

-

This compound substrate

-

Cathepsin B enzyme (positive control)

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

-

Stop Solution: 100 mM Sodium Chloroacetate in Assay Buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

Caption: A step-by-step workflow for the Cathepsin B colorimetric assay.

Procedure

-

Reagent Preparation:

-

Prepare the Assay Buffer and Activation Buffer.

-

Dissolve this compound in DMSO to a stock concentration of 10 mM. Further dilute in Assay Buffer to the desired working concentration (e.g., 200 µM).

-

Prepare a p-nitroaniline standard curve (0-200 µM) in Assay Buffer to quantify the amount of product formed.

-

-

Enzyme Activation:

-

In a 96-well plate, add your sample or Cathepsin B positive control to wells.

-

Add Activation Buffer to each well to a final volume of 50 µL.

-

Incubate the plate at 37°C for 10-15 minutes to activate the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the this compound working solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, or until a visible yellow color develops. The incubation time may need to be optimized.

-

-

Stopping the Reaction:

-

Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Use the p-nitroaniline standard curve to convert the absorbance values to the concentration of pNA released.

-

Calculate the Cathepsin B activity, typically expressed as nmol of pNA released per minute per mg of protein.

-

This technical guide provides a foundational understanding of this compound and its application in studying Cathepsin B. For further details, researchers are encouraged to consult the technical datasheets from their chosen supplier and relevant scientific literature.

References

- 1. This compound (Cathepsin B substrate) (Echelon Product Code: 866-27 25MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 2. Bachem this compound · 2 HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 4. Cathepsin B - Wikipedia [en.wikipedia.org]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cathepsin B Activity Assay Using Z-Arg-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the determination of cathepsin B activity using the chromogenic substrate Z-Arg-Arg-pNA (Nα-Benzyloxycarbonyl-L-arginyl-L-arginine-p-nitroanilide). This assay is a valuable tool for studying the enzymatic activity of cathepsin B, screening for inhibitors, and investigating its role in various physiological and pathological processes.

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation.[1][2] Its dysregulation has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3][4][5] The this compound substrate is a specific chromogenic substrate for cathepsin B. The enzymatic cleavage of this substrate by cathepsin B releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[2] This colorimetric assay provides a simple and reliable method for measuring cathepsin B activity in various samples, including purified enzyme preparations, cell lysates, and tissue homogenates.

Principle of the Assay

The cathepsin B activity assay using this compound is based on the following principle:

Data Presentation

Table 1: Kinetic Parameters of Cathepsin B with Various Substrates

The following table summarizes the kinetic parameters of human cathepsin B with different synthetic substrates. This data can be useful for comparative studies and for optimizing assay conditions.

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Reference |

| Z-Arg-Arg-AMC | 390 | - | - | 6.0 | |

| Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 106 | - | [6] |

| Z-Nle-Lys-Arg-AMC | - | - | High Catalytic Efficiency | 4.6 & 7.2 | [7][8] |

| Z-Arg-Arg-NNap | - | Maximal at pH 5.4-6.2 | - | 5.4-6.2 | [9] |

Table 2: Recommended Reagent Concentrations

| Reagent | Stock Concentration | Final Concentration |

| Assay Buffer | 5X | 1X |

| This compound | 10 mM in DMSO | 200 μM |

| Cathepsin B (Purified) | 1 mg/mL | 10-50 ng/well |

| Cell/Tissue Lysate | - | 20-100 µg total protein |

| DTT (optional, for activation) | 100 mM | 1-2 mM |

Experimental Protocols

A. Reagent Preparation

-

Assay Buffer (1X): Prepare a buffer solution containing 50 mM sodium acetate, 2 mM EDTA, and adjust the pH to 5.5. This buffer is used for diluting the enzyme, substrate, and for the final reaction volume. For optimal cathepsin B activity, the pH should be maintained between 5.0 and 6.5.

-

Substrate Stock Solution (10 mM): Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Store this stock solution in aliquots at -20°C, protected from light.

-

pNA Standard Stock Solution (10 mM): Prepare a 10 mM stock solution of p-nitroaniline (pNA) in DMSO. This will be used to generate a standard curve.

-

Enzyme Solution: For purified cathepsin B, dilute the enzyme in 1X Assay Buffer to the desired concentration just before use. For cell or tissue lysates, prepare the lysate in a suitable lysis buffer (e.g., containing a non-ionic detergent like Triton X-100) and determine the total protein concentration.

B. Assay Procedure (96-well plate format)

-

Prepare pNA Standard Curve:

-

Add 0, 2, 4, 6, 8, and 10 µL of the 10 mM pNA standard stock solution to separate wells of a 96-well microplate.

-

Add 1X Assay Buffer to each well to bring the final volume to 100 µL. This will result in standards of 0, 20, 40, 60, 80, and 100 nmol/well of pNA.

-

-

Prepare Samples:

-

Enzyme Samples: Add 10-50 ng of purified cathepsin B or 20-100 µg of cell/tissue lysate to each well.

-

Sample Blank: For each sample, prepare a blank well containing the same amount of enzyme/lysate but without the substrate.

-

Inhibitor Control (Optional): To test for inhibition, pre-incubate the enzyme/lysate with the inhibitor for a specified time before adding the substrate.

-

Adjust the volume in all sample and blank wells to 80 µL with 1X Assay Buffer.

-

-

Initiate the Reaction:

-

Prepare a working solution of the this compound substrate by diluting the 10 mM stock solution in 1X Assay Buffer to a final concentration of 1 mM.

-

Add 20 µL of the 1 mM substrate working solution to each sample and inhibitor well (final substrate concentration will be 200 µM).

-

Add 20 µL of 1X Assay Buffer to the sample blank wells.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30-60 minutes, or longer if the signal is low. Protect the plate from light.

-

Measure the absorbance at 405 nm using a microplate reader. The reading can be taken at multiple time points (kinetic mode) or as a single endpoint measurement.

-

C. Data Analysis

-

Calculate the amount of pNA produced:

-

Subtract the absorbance reading of the sample blank from the absorbance reading of the corresponding sample.

-

Use the pNA standard curve to determine the concentration of pNA produced in each sample (in nmol).

-

-

Calculate Cathepsin B Activity:

-

The activity of cathepsin B can be expressed as the amount of pNA produced per unit time per amount of enzyme or protein.

-

Formula: Activity (nmol/min/mg) = (nmol of pNA produced) / (incubation time in min × mg of protein in the well)

-

Mandatory Visualizations

Experimental Workflow

Cathepsin B Signaling in Apoptosis

Cathepsin B, upon its release from the lysosome into the cytosol, can trigger apoptosis through multiple pathways. It can directly activate pro-apoptotic Bcl-2 family members and caspases, leading to mitochondrial outer membrane permeabilization and subsequent cell death.

References

- 1. portlandpress.com [portlandpress.com]

- 2. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 3. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. grodev8.sub.uni-goettingen.de [grodev8.sub.uni-goettingen.de]

Measuring Cathepsin B Kinetics Using Z-Arg-Arg-pNA: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover. Under pathological conditions, its activity and expression levels are often dysregulated, implicating it in a variety of diseases, including cancer. In the context of oncology, cathepsin B contributes to tumor progression, invasion, and metastasis through the degradation of the extracellular matrix (ECM), activation of other proteases, and involvement in various signaling pathways. Consequently, cathepsin B is a significant target for the development of novel therapeutics.

This application note provides a detailed protocol for measuring the kinetic activity of cathepsin B using the chromogenic substrate Z-Arg-Arg-pNA (Nα-Cbz-L-arginyl-L-arginine p-nitroanilide). The assay is based on the enzymatic cleavage of the p-nitroanilide (pNA) group from the substrate by cathepsin B, which results in the release of a yellow-colored product that can be quantified spectrophotometrically at 405 nm. This method allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), which are essential for characterizing enzyme activity and evaluating the potency of potential inhibitors.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the peptide bond between the arginine residue and the p-nitroaniline moiety of the this compound substrate by cathepsin B. The rate of the release of p-nitroaniline, which is directly proportional to the cathepsin B activity, is monitored by measuring the increase in absorbance at 405 nm over time.

Data Presentation

The following table summarizes the kinetic parameters for human cathepsin B with the fluorogenic substrate Z-Arg-Arg-AMC at different pH values.

| Substrate | pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Z-Arg-Arg-AMC | 4.6 | 134 ± 16 | 0.44 ± 0.02 | 3,280 |

| Z-Arg-Arg-AMC | 7.2 | 11.7 ± 3.4 | 0.12 ± 0.01 | 10,250 |

Data is for the fluorogenic substrate Z-Arg-Arg-AMC and is provided for comparative purposes. Kinetic values can vary based on assay conditions, including buffer composition and temperature.[2][3]

Experimental Protocols

Materials and Reagents

-

Purified human cathepsin B

-

This compound substrate

-

Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT) or L-cysteine

-

Stop Solution: 1 M Sodium Acetate, pH 4.3

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Dimethyl sulfoxide (DMSO) for substrate solubilization

Reagent Preparation

-

Cathepsin B Stock Solution: Reconstitute purified cathepsin B in Assay Buffer to a desired stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C, protected from light.

-

Activation Buffer: Prepare fresh on the day of the experiment by adding DTT or L-cysteine to the Assay Buffer.

Assay Protocol for Kinetic Measurement

-

Enzyme Activation: Dilute the cathepsin B stock solution in Activation Buffer to a working concentration (e.g., 2X the final desired concentration). Incubate for 10-15 minutes at 37°C to ensure the enzyme is in its active, reduced state.

-

Substrate Preparation: Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations for the kinetic analysis (e.g., 0.1 to 5 times the expected Km).

-

Assay Setup:

-

Add 50 µL of the activated cathepsin B solution to each well of a 96-well microplate.

-

Include a blank control for each substrate concentration containing 50 µL of Activation Buffer without the enzyme.

-

-

Initiate the Reaction: Add 50 µL of the corresponding this compound dilution to each well to start the reaction. The final volume in each well should be 100 µL.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Data Analysis:

-

For each substrate concentration, subtract the rate of the blank from the rate of the enzyme-containing well.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The molar extinction coefficient of p-nitroaniline (ε ≈ 10,500 M⁻¹cm⁻¹) can be used to convert the rate of change in absorbance to the rate of product formation (moles/min).

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism).

-

Visualizations

Cathepsin B's Role in Cancer Progression Signaling Pathway

Caption: Cathepsin B signaling in cancer.

Experimental Workflow for Cathepsin B Kinetic Assay

Caption: Workflow for cathepsin B kinetic analysis.

References

- 1. Characterization of cathepsin B specificity by site-directed mutagenesis. Importance of Glu245 in the S2-P2 specificity for arginine and its role in transition state stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Z-Arg-Arg-pNA in Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of the chromogenic substrate Z-Arg-Arg-pNA (Nα-Cbz-L-arginyl-L-arginine p-nitroanilide) in studying the role of the lysosomal cysteine protease, cathepsin B, in various neurological disorders. Elevated levels and dysregulated activity of cathepsin B are implicated in the pathophysiology of Alzheimer's disease, traumatic brain injury, and epilepsy[1][2]. This compound serves as a valuable tool to quantify cathepsin B activity in biological samples, offering insights into disease mechanisms and potential therapeutic interventions.

Application Note 1: Alzheimer's Disease (AD)

In Alzheimer's disease, cathepsin B plays a complex, dual role. It is involved in both neuroprotective and neurodegenerative pathways.

-

Neuroprotective Role : Cathepsin B contributes to the clearance of amyloid-beta (Aβ) peptides, the primary component of the characteristic plaques in AD brains[3]. Within microglia, the brain's resident immune cells, cathepsin B activity is crucial for the phagocytic clearance of Aβ, a process modulated by the PI3K-Akt signaling pathway[3][4]. Studies have shown that a deficiency in cathepsin B impairs the efficiency of Aβ clearance and can worsen cognitive decline in mouse models[5].

-

Neurodegenerative Role : While typically confined to the lysosome, pathological conditions in AD can lead to lysosomal membrane permeabilization. This results in the leakage of cathepsin B into the cytosol, where the neutral pH environment can still support its enzymatic activity[2][6]. Cytosolic cathepsin B can trigger neuroinflammatory cascades and may act as a β-secretase, contributing to the generation of toxic Aβ species[7][8]. Elevated serum levels of cathepsin B have been observed in AD patients and are positively correlated with the severity of cognitive dysfunction[9].

The use of this compound allows researchers to measure cathepsin B activity in brain tissue homogenates, neuronal and microglial cell cultures, and patient-derived samples to investigate these opposing roles.

Application Note 2: Traumatic Brain Injury (TBI)

Following a traumatic brain injury, a cascade of secondary injury mechanisms contributes to delayed neuronal death and functional deficits. Cathepsin B is a significant mediator in this secondary injury cascade.

-

Initiation of Apoptosis : TBI can induce lysosomal damage, leading to the release of cathepsin B into the cytoplasm[10][11]. Once in the cytosol, cathepsin B can initiate the mitochondria-mediated apoptotic pathway. It does so by cleaving the pro-apoptotic protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, promoting the activation of Bax, the release of cytochrome c, and the subsequent activation of caspase-3, culminating in neuronal apoptosis[12][13].

-

Biomarker of Injury : Studies have demonstrated that cathepsin B levels and activity are significantly increased in the brain following TBI[10][11]. This elevation has been observed in both animal models and human patients, suggesting that cathepsin B could serve as a biomarker for TBI severity and progression[2][14].

Assaying cathepsin B activity with this compound in preclinical TBI models can help evaluate the efficacy of neuroprotective agents designed to inhibit this protease or prevent lysosomal leakage.

Quantitative Data Summary

The following table summarizes quantitative data regarding cathepsin B activity in the context of neurological disorders.

| Neurological Disorder | Sample Type | Change in Cathepsin B Activity | Substrate Used | Reference |

| Traumatic Brain Injury (TBI) | Mouse Brain Cortex (Cytosol) | ~2-fold increase in the ipsilateral hemisphere | Z-Nle-Lys-Arg-AMC | [11] |

| Traumatic Brain Injury (TBI) | Rat Brain | 300% maximum increase at 8 days post-injury | Not Specified | [10] |

| Alzheimer's Disease (AD) | Human Serum | ~50% increase in AD patients vs. controls | Not Specified | [9] |

| AD-Down Syndrome | Human Brain | Decreased activity compared to disomic AD | Not Specified | [15][16] |

| Kinetic Parameters | Purified Enzyme | kcat/Km (M⁻¹s⁻¹) at pH 7.2 | Substrate | Reference |

| Cathepsin B | Recombinant Mouse | 1.1 x 10⁵ | Z-Phe-Arg-AMC | [17][18] |

| Cathepsin B | Recombinant Mouse | 0.05 x 10⁵ | Z-Arg-Arg-AMC | [17][18] |

Experimental Protocols

Experimental Workflow: Cathepsin B Activity Assay

Caption: General workflow for measuring cathepsin B activity.

Protocol: Colorimetric Assay of Cathepsin B Activity in Brain Tissue

This protocol is adapted from methodologies used for measuring protease activity in tissue homogenates[11][17][18]. It measures the release of p-nitroaniline (pNA) from the this compound substrate, which can be quantified by measuring absorbance at 405 nm.

1. Reagents and Buffers

-

Lysis Buffer : 50 mM Sodium Acetate, 1 mM EDTA, 0.1% Triton X-100, pH 5.5. (Store at 4°C).

-

Assay Buffer : 100 mM Sodium Phosphate, 1 mM EDTA, 2 mM DTT, pH 6.0. (Prepare fresh).

-

Substrate Stock Solution : this compound dihydrochloride (MW: 653.6 g/mol ). Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C, protected from light.

-

p-Nitroaniline (pNA) Standard : Prepare a 1 mM stock solution of pNA in DMSO. Use this to create a standard curve (e.g., 0, 10, 20, 50, 100, 150 µM) in Assay Buffer.

-

Protein Assay Reagent : (e.g., BCA or Bradford reagent).

2. Brain Tissue Homogenate Preparation

-

Weigh a frozen brain tissue sample (e.g., hippocampus or cortex) and record the weight.

-

Add 10 volumes of ice-cold Lysis Buffer (e.g., 10 µL of buffer per 1 mg of tissue).

-

Homogenize the tissue on ice using a Dounce homogenizer or a sonicator until the tissue is completely lysed.

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant (lysate) and transfer it to a new pre-chilled tube.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA).

-

Adjust the concentration of the lysate with Lysis Buffer to a final concentration of 1-2 µg/µL. The lysate can be used immediately or stored at -80°C.

3. Cathepsin B Activity Assay

-

Prepare the pNA standards for the standard curve in a clear 96-well microplate.

-

In separate wells, add 50 µL of Assay Buffer.

-

Add 10-50 µL of the brain tissue lysate to the wells (the optimal amount should be determined empirically). Bring the total volume in each sample well to 90 µL with Assay Buffer.

-

Include a "blank" control for each sample containing the same volume of lysate, but it will be stopped immediately after substrate addition (or use a specific cathepsin B inhibitor like CA-074 Me).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Prepare the working Substrate Solution by diluting the 10 mM this compound stock to 1 mM in Assay Buffer.

-

Initiate the reaction by adding 10 µL of the 1 mM Substrate Solution to each well (final concentration: 100 µM).

-

Immediately start reading the absorbance at 405 nm every 5 minutes for 30-60 minutes at 37°C using a microplate reader (kinetic reading). Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then read the absorbance.

4. Data Analysis

-

For the standard curve, plot the absorbance at 405 nm versus the concentration of pNA (µM). Determine the equation of the line (y = mx + c).

-

For the kinetic assay, determine the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot (milli-Abs/min).

-

Convert the rate from milli-Abs/min to µmol/min using the molar extinction coefficient of pNA (~10,500 M⁻¹cm⁻¹) or, more accurately, using the standard curve.

-

Calculate the specific activity by normalizing the rate to the amount of protein added to the well.

-

Specific Activity (µmol/min/mg) = (Rate of pNA production (µmol/min)) / (Protein amount (mg))

-

-

Compare the specific activity between different experimental groups (e.g., control vs. disease model).

Signaling Pathway Visualizations

Cathepsin B in Alzheimer's Disease Pathophysiology

Caption: Dual role of cathepsin B in Alzheimer's disease.

Cathepsin B-Mediated Apoptosis in Traumatic Brain Injury

References

- 1. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 2. Cathepsin B in Neurodegeneration of Alzheimer’s Disease, Traumatic Brain Injury, and Related Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cathepsin B modulates microglial migration and phagocytosis of amyloid β in Alzheimer's disease through PI3K-Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CATHEPSIN B MODULATES MICROGLIAL MIGRATION AND PHAGOCYTOSIS OF AMYLOID β THROUGH PI3K-AKT SIGNALS IN ALZHEIMER’ S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathepsin B Relocalization in Late Membrane Disrupted Neurons Following Diffuse Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the miR‐96‐5p/Cathepsin B Pathway to Alleviate Neuron‐Derived Neuroinflammation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Putative roles of cathepsin B in Alzheimer's disease pathology: the good, the bad, and the ugly in one? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broadening Horizons: Exploring the Cathepsin Family as Therapeutic Targets for Alzheimer's Disease [aginganddisease.org]

- 10. Frontiers | Cathepsin B is a New Drug Target for Traumatic Brain Injury Therapeutics: Evidence for E64d as a Promising Lead Drug Candidate [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cathepsin B contributes to traumatic brain injury-induced cell death through a mitochondria-mediated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Cysteine Protease Cathepsin B Is a Key Drug Target and Cysteine Protease Inhibitors Are Potential Therapeutics for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cathepsin B in neurodegeneration of Alzheimer's disease, traumatic brain injury, and related brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cathepsin B abundance, activity and microglial localisation in Alzheimer's disease-Down syndrome and early onset Alzheimer's disease; the role of elevated cystatin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. escholarship.org [escholarship.org]

- 18. pubs.acs.org [pubs.acs.org]

Application of Z-Arg-Arg-pNA in Cancer Research: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Arg-Arg-pNA (Nα-Benzoyl-L-arginyl-L-arginine-p-nitroanilide) is a chromogenic substrate primarily utilized for the sensitive and specific measurement of Cathepsin B activity. Cathepsin B is a lysosomal cysteine protease that plays a pivotal role in intracellular protein degradation. In the context of cancer, the expression and activity of Cathepsin B are frequently dysregulated. Elevated levels of Cathepsin B are associated with numerous malignancies, where it contributes to tumor progression, invasion, and metastasis through the degradation of the extracellular matrix (ECM) and activation of other proteases. Consequently, the accurate measurement of Cathepsin B activity using substrates like this compound is crucial for cancer research, diagnostics, and the development of novel therapeutic inhibitors. This document provides detailed application notes and protocols for the use of this compound in cancer research.

Principle of Detection

The assay principle is based on the enzymatic cleavage of the peptide bond between the arginine residue and the p-nitroaniline (pNA) moiety by Cathepsin B or other trypsin-like proteases. The liberation of free pNA results in a yellow-colored product that can be quantified by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme activity.

Applications in Cancer Research

-

Enzyme Activity Profiling: Quantifying Cathepsin B activity in cancer cell lysates, tumor homogenates, and patient-derived samples to investigate its role in different cancer types and stages.

-

Inhibitor Screening: High-throughput screening of small molecule libraries to identify potent and selective inhibitors of Cathepsin B for therapeutic development.

-

Substrate Specificity Studies: Characterizing the substrate specificity of other cancer-related proteases, such as kallikreins and trypsin, although this compound is primarily a Cathepsin B substrate.

-

Mechanism of Action Studies: Investigating the impact of various stimuli, drugs, or genetic modifications on Cathepsin B activity in cancer cells.

Quantitative Data

The following tables summarize key quantitative data for the application of this compound and its analogs in enzymatic assays relevant to cancer research.

Table 1: Kinetic Parameters of Cathepsin B with Z-Arg-Arg-AMC *

| pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| 7.2 | 165.6 | 0.81 | 4891 |

| 4.6 | 134.4 | 0.16 | 1183 |

*Data obtained using the fluorogenic substrate Z-Arg-Arg-AMC, which shares the same peptide sequence as this compound. Kinetic parameters for the pNA substrate may vary. Data from Yoon et al., 2023.

Table 2: Substrate Specificity of Related Proteases